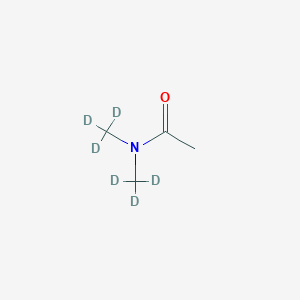![molecular formula C8H7N3O2 B1459321 3-甲基-5-硝基-1H-吡咯并[2,3-B]吡啶 CAS No. 1288998-66-2](/img/structure/B1459321.png)
3-甲基-5-硝基-1H-吡咯并[2,3-B]吡啶
描述
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with the molecular weight of 177.16 . It is used as a reagent in the synthesis of Cdc7 kinase inhibitors and is also an intermediate in the synthesis of 4-anilinoquinazolines, both of which are potential anticancer agents .
Synthesis Analysis
1H-pyrrolo[2,3-b]pyridine derivatives, including 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine, have been synthesized and evaluated for their biological activities . The 5-position of 1H-pyrrolo[2,3-b]pyridine is close to G485, a group which could provide a hydrogen bond acceptor with suitable size was introduced into the 5-position of 1H-pyrrolo[2,3-b]pyridine ring .Molecular Structure Analysis
The molecular structure of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine is complex, with a pyrrole ring fused to a pyridine . The structure can be further analyzed using tools such as Java or Javascript .Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . This suggests that these compounds can undergo chemical reactions that inhibit these receptors, making them potential candidates for cancer therapy .科学研究应用
Cancer Therapeutics: FGFR Inhibitors
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine: derivatives have been identified as potent inhibitors of the fibroblast growth factor receptor (FGFR), which is involved in the progression of various cancers . These compounds can inhibit cancer cell proliferation, migration, and invasion, making them promising candidates for cancer therapy.
Antiproliferative Agents
These derivatives exhibit antiproliferative activities against a range of cancer cell lines, including breast cancer cells. They hold potential as lead compounds for the development of novel anticancer drugs .
Apoptosis Induction
In addition to inhibiting cell proliferation, certain derivatives of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine have been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatments .
Kinase Activity Modulation
The compound’s derivatives can modulate kinase activity, particularly targeting the tyrosine kinase domain of FGFR. This modulation is crucial for the development of targeted cancer therapies .
Signal Transduction Pathway Regulation
The FGFR signaling pathway plays a vital role in organ development, cell proliferation, and angiogenesis. Derivatives of 3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine can regulate this pathway, offering therapeutic potential for diseases where this pathway is dysregulated .
Lead Compound Optimization
With a low molecular weight and potent activity, these derivatives serve as appealing lead compounds for further optimization in drug development processes .
Synthesis of Anticancer Agents
This compound is used as an intermediate in the synthesis of 4-anilinoquinazolines, which are potential anticancer agents. It plays a critical role in the development of new therapeutic molecules .
Cdc7 Kinase Inhibitors
It is also a reagent in the synthesis of Cdc7 kinase inhibitors, which are explored as novel cancer therapies. Cdc7 kinase is a key regulator of DNA replication and is implicated in tumorigenesis .
属性
IUPAC Name |
3-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-3-9-8-7(5)2-6(4-10-8)11(12)13/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQDJDICMFEZLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,3-dimethyl-1H,4H,5H,6H-7lambda6-pyrazolo[3,4-b][1,4]thiazine-7,7-dione](/img/structure/B1459238.png)
![3-[(4-Fluorophenyl)sulfanyl]propane-1-sulfonyl chloride](/img/structure/B1459240.png)
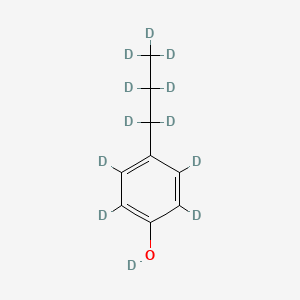
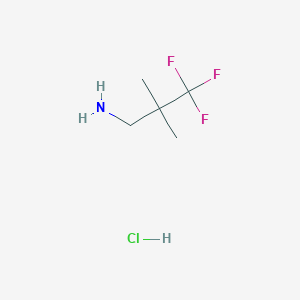
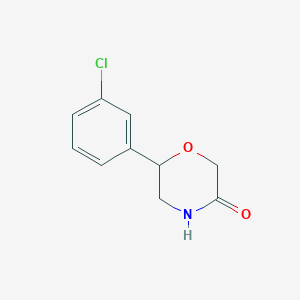
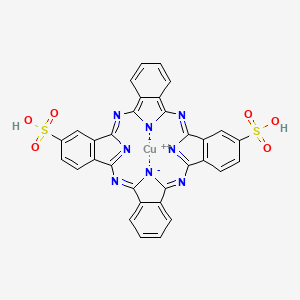
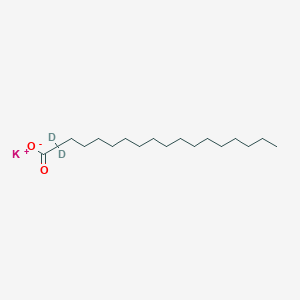

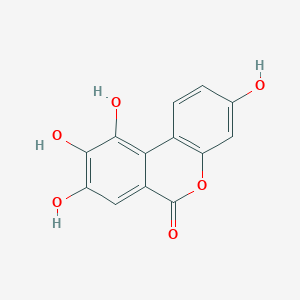
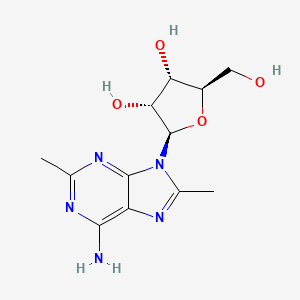
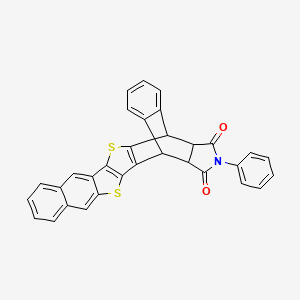
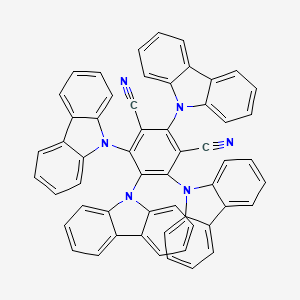
![2,8-Dimethylanthra[2,3-b:7,6-b']dithiophene (purified by sublimation)](/img/structure/B1459256.png)
